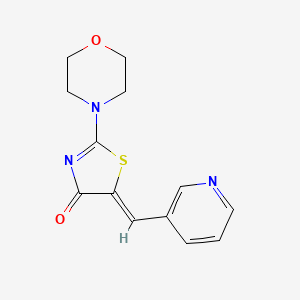

![molecular formula C17H19ClN6O2 B5569583 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Research into the synthesis, structure, and properties of triazole and pyrazole derivatives is significant due to their broad range of biological activities. Compounds featuring these moieties are often explored for their potential in drug development and various industrial applications.

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amino-triazoles with acyl chlorides or other derivatives to form acetamide structures. For instance, Panchal and Patel (2011) detailed the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives via reactions of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by further reactions with aromatic aldehydes to afford various substituted phenyl acrylamides (Panchal & Patel, 2011).

Molecular Structure Analysis

The structural characterization of similar compounds is commonly achieved through NMR, IR spectroscopy, and X-ray crystallography. Liang Xiao-lon (2015) synthesized and characterized Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, providing insight into molecular structure via single-crystal X-ray diffraction (Liang Xiao-lon, 2015).

Chemical Reactions and Properties

Triazole and pyrazole derivatives engage in a variety of chemical reactions, reflecting their reactivity towards different reagents and conditions. This reactivity is exploited in synthesizing compounds with desired biological activities. For example, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination complexes, highlighting the effect of hydrogen bonding on self-assembly and antioxidant activity (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. These properties are typically determined through a combination of spectroscopic analysis and crystallography.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with specific reagents, and stability under different conditions, are essential for predicting the compound's interactions and potential applications. Arafat et al. (2022) synthesized and characterized bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety, contributing valuable data on chemical properties (Arafat et al., 2022).

Wissenschaftliche Forschungsanwendungen

Novel Coordination Complexes

Research has synthesized novel pyrazole-acetamide derivatives, leading to the construction of Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, showcasing the utility of such compounds in creating molecules with potential health benefits. The synthesis involves a detailed characterisation using various spectroscopic techniques and the examination of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).

Insecticidal Applications

Insecticidal Assessment

Some innovative heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated for their insecticidal potential against Spodoptera littoralis, a pest affecting cotton. This indicates the application of such chemical structures in developing new agricultural chemicals to protect crops (Fadda et al., 2017).

Antimicrobial Activity

Antimicrobial Activity of Triazoles

A study focusing on the synthesis of novel substituted 1,2,4-triazoles bearing 1,3,4-oxadiazoles or pyrazoles has shown these compounds to exhibit antimicrobial properties. The research underscores the therapeutic potential of these compounds in combating bacterial and fungal infections, illustrating their significance in medical chemistry (Kalhor et al., 2011).

Green Chemistry Approaches

Eco-friendly Synthesis

A study presented a green chemistry approach to synthesizing 2-substituted 1,2,3-triazoles and 4-amino-5-cyanopyrazole derivatives using microwave and ultrasound as eco-friendly energy sources. This research highlights the importance of sustainable methods in chemical synthesis, reducing environmental impact while achieving efficient reaction outcomes (Al-Zaydi, 2009).

Antitumor Activity

Antitumor Activity

The synthesis and evaluation of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been explored for their antitumor activity. Some compounds demonstrated promising inhibitory effects on different cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Albratty et al., 2017).

Eigenschaften

IUPAC Name |

2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(4-chloropyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN6O2/c1-13-21-24(17(26)23(13)10-14-5-3-2-4-6-14)12-16(25)19-7-8-22-11-15(18)9-20-22/h2-6,9,11H,7-8,10,12H2,1H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKKQOMZJJKPLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)NCCN3C=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

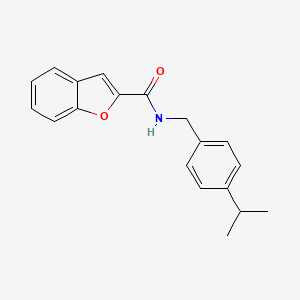

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

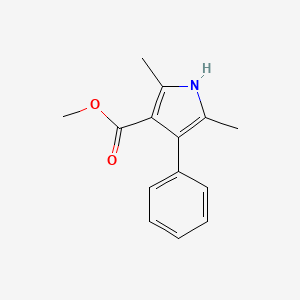

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)

![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)

![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)

![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)

![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)